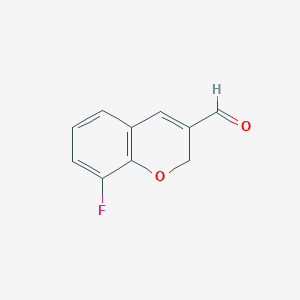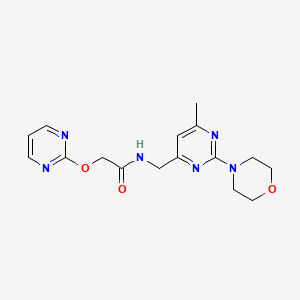
1-(2-Azidophenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Azidophenyl)-2-methylpropan-1-one is an organic compound belonging to the class of azides. Azides are known for their high reactivity and versatility in organic synthesis. This compound features an azide group (-N₃) attached to a phenyl ring, which is further connected to a methylpropanone moiety. The presence of the azide group makes this compound highly reactive and useful in various chemical transformations.
Méthodes De Préparation
The synthesis of 1-(2-Azidophenyl)-2-methylpropan-1-one typically involves the introduction of the azide group to a suitable precursor. One common method is the diazotization of aniline derivatives followed by azidation. For instance, starting from 2-aminoacetophenone, the amino group can be converted to a diazonium salt using nitrous acid, which is then treated with sodium azide to yield the desired azide compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
1-(2-Azidophenyl)-2-methylpropan-1-one undergoes various types of chemical reactions due to the presence of the azide group. Some of the notable reactions include:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Thermal Decomposition: Upon heating, the azide group can decompose to form highly reactive nitrenes, which can further react to form various nitrogen-containing heterocycles.
The major products formed from these reactions include triazoles, amines, and various nitrogen heterocycles, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Azidophenyl)-2-methylpropan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Azidophenyl)-2-methylpropan-1-one primarily involves the reactivity of the azide group. Upon activation (thermal or photochemical), the azide group decomposes to form nitrenes, which are highly reactive intermediates. These nitrenes can insert into C-H bonds, leading to the formation of new C-N bonds and various nitrogen-containing heterocycles . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
1-(2-Azidophenyl)-2-methylpropan-1-one can be compared with other azide-containing compounds such as:
2-Azidophenylmethanol: Similar in structure but with a hydroxyl group instead of a ketone.
2-Azidobenzenecarbaldehyde: Contains an aldehyde group instead of a ketone.
1-(2-Azidophenyl)-1-ethanone: Similar structure but with a simpler ethanone moiety.
The uniqueness of this compound lies in its specific combination of the azide group with the methylpropanone moiety, which provides distinct reactivity and applications compared to its analogs.
Propriétés
IUPAC Name |
1-(2-azidophenyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)10(14)8-5-3-4-6-9(8)12-13-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNBZTVHJABXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B2723343.png)

![3-(4-fluorophenyl)-9-(3-isopropoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723347.png)
![2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2723350.png)
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2723353.png)






![2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2723362.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2723363.png)
![3-(2-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2723364.png)
